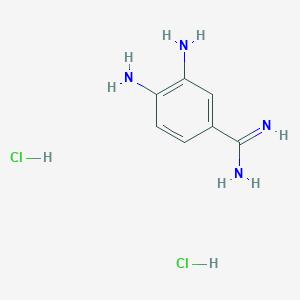
3,4-Diaminobenzimidamide dihydroChloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diaminobenzimidamide dihydroChloride: is an organic compound with the molecular formula C7H10N4·2HCl. It is a derivative of benzamidine and is characterized by the presence of two amino groups and an amidine group attached to a benzene ring. This compound is primarily used in scientific research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide dihydroChloride can be synthesized through several methods. One common method involves the reaction of 3,4-diaminobenzonitrile with ammonia under basic conditions to form the desired amidine compound . Another method includes the reduction of 3,4-dinitrobenzamidine using iron and hydrochloric acid .
Industrial Production Methods: Industrial production of 3,4-diaminobenzamidine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification to obtain the final product .
化学反应分析
Types of Reactions: 3,4-Diaminobenzimidamide dihydroChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are frequently used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzamidine derivatives.
科学研究应用
3,4-Diaminobenzimidamide dihydroChloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4-diaminobenzamidine dihydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can modulate various biochemical pathways and has potential therapeutic implications .
相似化合物的比较
3-Aminobenzamidine dihydrochloride: Similar structure but with only one amino group.
4-Aminobenzamidine dihydrochloride: Similar structure but with the amino group in a different position
Uniqueness: 3,4-Diaminobenzimidamide dihydroChloride is unique due to the presence of two amino groups in the 3 and 4 positions on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C7H12Cl2N4 |
|---|---|
分子量 |
223.10 g/mol |
IUPAC 名称 |
3,4-diaminobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;/h1-3H,8-9H2,(H3,10,11);2*1H |
InChI 键 |
ASYUSHILYWMTMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B8540217.png)





![Imidazo[2,1-b]benzothiazole-3-carboxaldehyde](/img/structure/B8540275.png)
![6-n-Propyl-4-(methylthio)-imidazo[1,5-d]-as-triazine](/img/structure/B8540276.png)

![6-Chloro-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8540288.png)
![7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8540297.png)
![3h-Imidazo[4,5-b]pyridine-2-methanol,3-methyl-5-(1-methylethoxy)-](/img/structure/B8540300.png)


